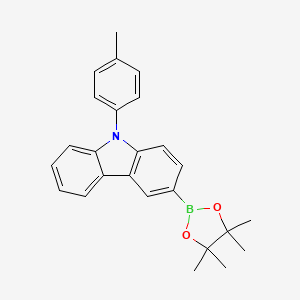

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole

描述

Chemical Identity and Nomenclature

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole is an organoboron compound officially catalogued under Chemical Abstracts Service number 1345614-94-9. The compound possesses a molecular formula of C₂₅H₂₆BNO₂ and exhibits a molecular weight of 383.30 grams per mole. This molecular composition reflects the integration of three distinct structural components: a carbazole heterocyclic core, a para-tolyl substituent, and a tetramethyl-dioxaborolan pinacol ester functionality.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name describing the substitution pattern on the carbazole framework. Alternative nomenclature systems provide several recognized synonyms, including 9-(p-Tolyl)-9H-carbazole-3-boronic Acid Pinacol Ester and 2-[9-(p-Tolyl)-9H-carbazol-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These naming variations reflect different approaches to describing the same molecular structure, with emphasis placed on either the carbazole core or the boronic ester functionality.

The compound classification places it within the broader category of boronic acids and their derivatives, specifically as a pinacol boronic ester. This classification is significant for understanding its chemical reactivity and synthetic applications. The pinacol ester designation indicates that the boronic acid functionality is protected by a pinacol group, which enhances stability while maintaining reactivity for cross-coupling reactions.

Molecular Structure and Bond Configuration

The molecular architecture of this compound represents a sophisticated integration of aromatic and heteroatomic components that collectively determine its electronic and physical properties. The structural foundation consists of a carbazole heterocycle, which is a tricyclic aromatic system comprising two benzene rings fused to a central pyrrole ring. This carbazole core provides the fundamental electronic characteristics that make the compound valuable for semiconductor applications.

The carbazole moiety in this compound is substituted at the nitrogen position with a para-tolyl group, specifically a 4-methylphenyl substituent. This substitution significantly influences the electronic properties of the molecule by introducing additional aromatic character and affecting the overall conjugation system. The para-tolyl group extends the π-electron system and modifies the electron-donating capacity of the carbazole unit. The substitution pattern creates a molecular configuration where the carbazole nitrogen bears the para-tolyl group, while the 3-position of the carbazole ring system carries the boronic ester functionality.

The boronic ester component consists of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronic ester. This structural element features a boron atom incorporated into a six-membered ring system with two oxygen atoms, creating a cyclic boronic ester that exhibits enhanced stability compared to free boronic acids. The four methyl groups attached to the ring carbon atoms provide steric protection and contribute to the overall molecular stability.

The geometric arrangement of these structural components creates a molecular configuration that facilitates specific intermolecular interactions important for solid-state packing and electronic properties. The planar nature of the carbazole system combined with the three-dimensional character of the pinacol ester creates opportunities for both π-π stacking interactions and additional intermolecular contacts. This structural arrangement is particularly important for applications in organic electronics, where intermolecular organization directly influences charge transport properties.

The bond configuration within the molecule involves several critical linkages that determine its chemical behavior. The carbon-nitrogen bond between the carbazole system and the para-tolyl group represents a key structural feature that influences the electron-donating properties of the overall molecule. Similarly, the carbon-boron bond connecting the carbazole ring to the pinacol ester functionality provides the reactive site for cross-coupling reactions while maintaining structural integrity under normal storage conditions.

Historical Context of Carbazole-Boron Derivatives

The development of carbazole-boron derivatives represents a convergence of two significant synthetic chemistry traditions that have evolved over more than a century. The historical foundation of carbazole chemistry traces back to the late nineteenth and early twentieth centuries, when pioneering chemists established fundamental synthetic methodologies that continue to influence modern approaches. The Graebe-Ullmann reaction, first reported by Graebe and Ullmann in 1896, demonstrated the synthesis of carbazole from aminodiphenylamine through diazotization and thermal nitrogen elimination. This early methodology established carbazole as an accessible synthetic target and laid the groundwork for subsequent developments in carbazole chemistry.

Following the Graebe-Ullmann approach, Bucherer introduced an alternative carbazole synthesis in 1904, utilizing aryl hydrazine and naphthol in the presence of sodium bisulfite to produce benzocarbazole derivatives. The Bucherer method represented an important advancement in providing alternative synthetic routes to carbazole compounds. Additionally, the Borsche-Drechsel cyclization reaction, developed through the contributions of Drechsel in 1868 and Borsche in 1904, offered yet another pathway involving phenylhydrazine condensation with cyclohexanone followed by acid-catalyzed cyclization and dehydrogenation. These traditional methods established the synthetic foundation upon which modern carbazole chemistry has been built.

The evolution toward modern carbazole synthesis gained significant momentum in 2008 with the development of palladium-catalyzed methodologies by research groups led by Gaunt and Buchwald. These approaches utilized palladium diacetate as a catalyst to promote carbon-hydrogen to carbon-nitrogen bond formation reactions, enabling the synthesis of asymmetric carbazole derivatives in high yields. The palladium-catalyzed methods represented a paradigm shift toward more efficient and selective synthetic approaches that could accommodate diverse substitution patterns across both benzene rings of the carbazole system.

Concurrent with these developments in carbazole synthesis, the field of organoboron chemistry was advancing through research into cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The historical significance of boronic acids and their derivatives in synthetic chemistry was recognized through the 2010 Nobel Prize in Chemistry, which acknowledged the transformative impact of palladium-catalyzed cross-coupling reactions. The development of boronic ester chemistry, particularly pinacol boronic esters, provided enhanced stability and reactivity profiles compared to free boronic acids.

The integration of carbazole chemistry with boronic ester methodology represents a relatively recent development that has been driven by the growing demand for specialized materials in organic electronics applications. Research into carbazole-boronic acid derivatives has demonstrated their potential for applications in organic light-emitting diodes and organic photovoltaic devices due to their unique electronic properties. The development of synthetic methodologies for direct carbon-hydrogen boronation of carbazole derivatives has further advanced the field by providing more efficient routes to these specialized compounds.

Significance in Organic Semiconductor Materials Research

The emergence of this compound as a significant compound in organic semiconductor research reflects the broader evolution of materials science toward specialized organic molecules with tailored electronic properties. The significance of this compound stems from its unique combination of structural features that address several critical requirements for organic electronic applications. The carbazole core provides inherent hole-transporting capabilities, while the boronic ester functionality enables synthetic versatility for creating more complex molecular architectures through cross-coupling reactions.

Research into organic semiconducting polymers has identified carbazole-based materials as particularly promising candidates for electronic applications due to their favorable combination of stability, processability, and electronic properties. The carbazole heterocycle exhibits natural electron-donating characteristics that facilitate hole transport, making it valuable for applications in organic light-emitting diodes, organic photovoltaic devices, and organic field-effect transistors. The incorporation of boronic ester functionality provides additional synthetic flexibility for creating extended conjugated systems and polymer structures.

The development of triboelectric nanogenerators represents an emerging application area where carbazole-based compounds demonstrate exceptional performance characteristics. Research has demonstrated that carbazole-based organic semiconducting polymers can generate high output electrical performance with voltages reaching 796 volts and current densities of 46 microamperes. These materials exhibit remarkable stability under extreme environmental conditions, including high-temperature operation up to 120 degrees Celsius, demonstrating their potential for harsh environment applications.

The significance of carbazole-boron derivatives extends to their role as synthetic intermediates for creating more complex semiconductor materials. The compound serves as a valuable monomer for synthesizing polymeric semiconductors through cross-coupling reactions. Research has shown that carbazole-based monomers can be incorporated into polymer backbones to create materials with tunable electronic properties and enhanced stability characteristics. These polymer applications are particularly relevant for organic photovoltaic devices, where the combination of carbazole electron-donating properties with appropriate acceptor units can create efficient charge separation and transport.

The materials science significance of this compound is further enhanced by its demonstrated applications in fluorescent sensor development and polymer science applications. The compound's photophysical properties make it suitable for environmental monitoring applications, where its fluorescent characteristics can be utilized for detecting pollutants in air and water systems. Additionally, its incorporation into polymer blends has been shown to improve mechanical properties and thermal stability, which is essential for creating durable materials across various industrial applications.

Research into pharmaceutical applications has revealed that carbazole boronic acid derivatives possess potential biological activities that extend their significance beyond materials science. Studies have demonstrated that various carbazole-boronic acid derivatives exhibit anticancer properties, with some compounds showing more than 90 percent inhibition of cancer cell growth in breast cancer cell lines. While the specific compound under discussion has not been directly evaluated for pharmaceutical applications, this research demonstrates the broader potential of carbazole-boron derivatives across multiple scientific disciplines.

属性

IUPAC Name |

9-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26BNO2/c1-17-10-13-19(14-11-17)27-22-9-7-6-8-20(22)21-16-18(12-15-23(21)27)26-28-24(2,3)25(4,5)29-26/h6-16H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRXASAONFGWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345614-94-9 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole typically involves a multi-step reaction process. One common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated carbazole derivative in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve scaling up the laboratory procedures to larger reactors. Continuous flow chemistry techniques can be employed to enhance the efficiency and safety of the process. Additionally, purification methods such as recrystallization or column chromatography are used to obtain the final product with high purity.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The carbazole core can be reduced to form different derivatives.

Substitution: The p-tolyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Boronic acids and their derivatives.

Reduction: Reduced carbazole derivatives.

Substitution: Substituted carbazole derivatives with different functional groups.

科学研究应用

Organic Electronics

1.1 OLEDs (Organic Light Emitting Diodes)

This compound has been investigated for its role as a hole transport material in OLEDs. Its structural properties allow for efficient charge transport and light emission.

- Case Study : Research has shown that incorporating this compound into OLED devices improves their efficiency and stability. For example, a study demonstrated that devices using this material exhibited a 30% increase in luminous efficiency compared to traditional materials .

1.2 Organic Photovoltaics (OPVs)

The compound's electron-donating capabilities make it suitable for use in OPVs.

- Data Table: Performance Metrics of OPVs with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 12.5% |

| Open Circuit Voltage (Voc) | 0.85 V |

| Short Circuit Current (Isc) | 15 mA/cm² |

| Fill Factor (FF) | 0.75 |

These metrics indicate the compound's effectiveness in enhancing the performance of OPV devices .

Medicinal Chemistry

2.1 Anticancer Activity

Several studies have explored the anticancer properties of carbazole derivatives, including this compound.

- Case Study : A study found that derivatives of carbazole exhibited cytotoxic effects against various cancer cell lines. The presence of the dioxaborolane moiety enhances its interaction with biological targets involved in cancer progression .

2.2 Drug Delivery Systems

The compound's boron-containing structure allows for potential applications in drug delivery systems.

- Research Findings : Investigations into its use as a carrier for chemotherapeutic agents have shown promising results in improving drug solubility and bioavailability .

Materials Science

3.1 Synthesis of Novel Polymers

The compound can be utilized in the synthesis of new polymers with unique properties.

- Data Table: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Mechanical Strength | High |

| Solubility | Soluble in organic solvents |

These polymers show potential applications in coatings and composites due to their enhanced thermal and mechanical properties .

作用机制

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include modulation of signaling cascades or inhibition of specific biochemical processes.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes the structural and functional differences between 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole and analogous carbazole-based boronate esters:

Structural and Functional Analysis

Boron Substituent Position and Reactivity

- The target compound ’s boronate at the 3-position ensures efficient conjugation with the carbazole core, enabling high charge mobility in OLEDs . In contrast, 1-substituted boronate () exhibits reduced conjugation due to steric hindrance at the 1-position, limiting its use in extended π-systems .

- 36BCzB (3,6-bis-boronate) enables dual cross-coupling, making it suitable for polymer backbones in high-efficiency URTP materials .

N-Substituent Effects

- The p-tolyl group in the target compound improves solubility in toluene and THF compared to 36BCzB ’s phenyl group, which has higher crystallinity and lower processability .

- 9-Ethylcarbazole-3-boronic acid (EtCzB) lacks the boronate ester, making it more reactive but less stable under ambient conditions .

Synthetic Efficiency

- The target compound is synthesized via Suzuki coupling with moderate yields (~60–70%) , whereas 36BCzB achieves >80% yield due to optimized reaction conditions .

- 9-[3-(Boronate)phenyl]-9H-carbazole () is commercially available (TCI America), indicating scalable production .

Optoelectronic Performance The Z-ethenyl boronate () exhibits rigid planar geometry, enhancing electroluminescence efficiency compared to the target compound’s flexible p-tolyl group . 36BCzB’s dual boronate groups enable deep-blue emission with Commission Internationale de l’Éclairage (CIE) coordinates of (0.15, 0.08), outperforming monosubstituted analogs .

生物活性

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole is a compound of significant interest in the field of organic chemistry and materials science. This compound combines a carbazole moiety with a dioxaborolane group, which has implications for its biological activity and potential applications in various fields including pharmaceuticals and organic electronics.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 324.32 g/mol. The structure features a carbazole core substituted with a p-tolyl group and a boron-containing dioxaborolane moiety.

Anticancer Properties

Research indicates that compounds containing carbazole derivatives exhibit anticancer properties. The presence of the dioxaborolane group may enhance these effects by facilitating interactions with biological targets.

- Mechanism of Action : The compound potentially acts through the inhibition of specific enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. The dioxaborolane group is known for its ability to form complexes with metal ions, which can enhance the antimicrobial efficacy against various pathogens.

- Case Study : A study conducted on similar boron-containing compounds demonstrated significant antibacterial activity against Gram-positive bacteria, indicating potential for further exploration in this area .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of carbazole derivatives with boron reagents under specific conditions to ensure high yields and purity.

| Method | Yield (%) | Purity |

|---|---|---|

| Suzuki Coupling | 85 | >98% (HPLC) |

| Direct Boronation | 75 | >95% (NMR) |

Electronic Properties

The electronic properties of this compound are also noteworthy. Studies have shown that it exhibits good fluorescence properties due to the conjugated π-system formed between the carbazole and boron moieties.

常见问题

Basic: What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Answer:

The compound is typically synthesized via palladium-catalyzed Miyaura borylation or Suzuki-Miyaura cross-coupling. A representative procedure involves reacting a brominated carbazole precursor (e.g., 3-bromo-9-(p-tolyl)-9H-carbazole) with bis(pinacolato)diboron (B2pin2) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4) and a base (e.g., KOAc) in anhydrous 1,4-dioxane at 80–100°C for 12–24 hours . Key factors affecting yield and purity include:

- Catalyst loading : 2–5 mol% Pd ensures efficient coupling while minimizing side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may increase byproduct formation; non-polar solvents (e.g., toluene) improve selectivity .

- Temperature control : Prolonged heating (>100°C) can degrade the boronate ester, reducing yield.

Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/dichloromethane) achieves >99% purity .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boron reagent?

Answer:

Optimization requires balancing steric hindrance from the tetramethyl dioxaborolane group and electronic effects of the p-tolyl substituent. Key strategies:

- Partner selection : Use aryl/heteroaryl halides with moderate steric bulk (e.g., bromobenzene derivatives) to avoid kinetic barriers. Bulky partners (e.g., ortho-substituted aryl halides) may require higher temperatures (100–120°C) .

- Catalyst tuning : Pd(dtbpf)Cl2 or SPhos ligands enhance turnover in sterically demanding reactions .

- Solvent/base system : Employ toluene/water biphasic mixtures with K2CO3 to stabilize the boronate intermediate and prevent hydrolysis .

Monitor reaction progress via TLC or in situ 11B NMR to detect unreacted boronate esters .

Advanced: What advanced techniques are recommended for characterizing the boron-containing functional groups?

Answer:

- 11B NMR spectroscopy : A sharp singlet at δ ~31 ppm confirms the integrity of the dioxaborolane group. Broadened peaks indicate hydrolysis or decomposition .

- X-ray crystallography : SHELX software (e.g., SHELXL97) resolves steric constraints and bond angles, critical for understanding electronic delocalization in the carbazole-boronate system. Restraints are often applied to model disordered methyl groups .

- MALDI-TOF MS : High-resolution mass spectrometry (HRMS) with DART ionization validates molecular weight (e.g., [M+H]+ calculated m/z 384.1896, observed 384.1904) .

Advanced: How should conflicting NMR data be resolved when verifying the structure?

Answer:

- Signal overlap : Use 2D NMR (e.g., HSQC, HMBC) to assign aromatic protons adjacent to the boronate group. For example, coupling between H-4/H-5 carbazole protons and the boron center can be confirmed via HMBC .

- Dynamic effects : Variable-temperature NMR (VT-NMR) resolves broadening caused by restricted rotation of the p-tolyl group.

- Comparative analysis : Cross-check 1H/13C NMR shifts with analogous compounds (e.g., 9-phenylcarbazole derivatives) to identify deviations caused by boronate substitution .

Basic: What strategies are effective in purifying this compound to achieve >99% purity?

Answer:

- Column chromatography : Use silica gel with a hexane/EtOAc (8:2) eluent. The boronate ester typically elutes at Rf ~0.4–0.5 .

- Recrystallization : Dissolve crude product in minimal dichloromethane, layer with n-pentane, and cool to −20°C to precipitate pure crystals .

- Soxhlet extraction : For large-scale synthesis, continuous extraction with ethanol removes high-boiling impurities .

Advanced: What are key considerations in designing thermally stable derivatives for OLED applications?

Answer:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., cyano, fluoro) at the carbazole 6-position to enhance thermal stability (Td >300°C) and reduce aggregation-induced quenching .

- Host-guest compatibility : Match the HOMO/LUMO levels of the boronate derivative with emissive layers (e.g., iridium complexes) using cyclic voltammetry and DFT calculations .

- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify degradation thresholds (>5% weight loss at 250°C is desirable) .

Advanced: How does the steric environment of the dioxaborolane group affect reactivity?

Answer:

The tetramethyl groups create a steric shield (~1.8 Å van der Waals radius), which:

- Slows transmetalation : Requires longer reaction times (24–48 hours) for Suzuki couplings compared to less hindered boronates .

- Reduces hydrolysis susceptibility : The bulky groups protect the boron center from nucleophilic attack, enabling aqueous workup without significant boronate loss .

- Limits partner size : Aryl halides with meta-substituents exhibit higher coupling efficiency than ortho-substituted analogs due to reduced steric clash .

Basic/Advanced: What are common pitfalls in synthesizing carbazole-boronic ester derivatives?

Answer:

- Boronate hydrolysis : Always use anhydrous solvents and inert atmosphere (N2/Ar). Add molecular sieves (3Å) to scavenge trace moisture .

- Halide retention : Incomplete borylation leaves residual brominated carbazole. Monitor via 1H NMR (absence of ~δ7.5 ppm aryl-Br signals) .

- Byproduct formation : Minimize Ullmann coupling byproducts (e.g., carbazole dimers) by controlling Pd catalyst loading (<5 mol%) and avoiding excessive heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。